N-(2,4-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
Description
The compound N-(2,4-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide features a pyrimidinone core substituted at position 5 with a 4-ethylphenylsulfonyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide is further substituted with a 2,4-dimethoxyphenyl group.
Properties
CAS No. |
892293-82-2 |
|---|---|
Molecular Formula |
C22H23N3O6S2 |
Molecular Weight |
489.56 |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H23N3O6S2/c1-4-14-5-8-16(9-6-14)33(28,29)19-12-23-22(25-21(19)27)32-13-20(26)24-17-10-7-15(30-2)11-18(17)31-3/h5-12H,4,13H2,1-3H3,(H,24,26)(H,23,25,27) |
InChI Key |
QEHXYAJDRYRRET-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidinone Core: This step involves the condensation of appropriate starting materials such as ethyl acetoacetate and urea under acidic or basic conditions to form the pyrimidinone ring.
Thioacetamide Formation: The final step involves the reaction of the sulfonylated pyrimidinone with 2,4-dimethoxyaniline and chloroacetyl chloride to form the thioacetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, N-(2,4-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features suggest it might interact with biological targets relevant to diseases such as cancer or inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The sulfonyl and thioacetamide groups could facilitate binding to active sites or allosteric sites on proteins, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidinone Ring
Position 5 Modifications
- Target Compound: Contains a 4-ethylphenylsulfonyl group at position 5 of the pyrimidinone ring.
- Analog from : Features a 5-cyano-4-ethyl substitution on the pyrimidinone ring, with a 4-fluorophenyl acetamide group .
Position 2 Modifications
- Target Compound : Uses a sulfanyl linker to connect the acetamide group.
- Compound B13 () : Contains a sulfanyl linkage to a tetrahydropyrimidin-2-yl group but includes a sulfamoylphenyl substituent .
- Impact : The sulfamoyl group may enhance solubility or protein-binding affinity compared to the dimethoxyphenyl group in the target compound.
Variations in Acetamide Substituents
Aromatic Ring Modifications
- Target Compound : 2,4-dimethoxyphenyl group on the acetamide.
- Compound 7h () : Substituted with a 2-ethyl-6-methylphenyl group, resulting in a molecular weight of 605.77 g/mol .
- Compound 7i () : Features a 2-methoxyphenyl group (molecular weight: 575.67 g/mol) .
- Impact : Bulkier substituents (e.g., ethyl-methylphenyl in 7h) may reduce metabolic clearance, while methoxy groups (as in the target compound) could enhance membrane permeability.
Halogen Substitutions
- Analog from : Uses a 4-fluorophenyl group .
- Compound in : Contains a 4-fluorophenyl and diphenylphosphorylmethyl group on a pyrimidine core .
- Impact : Fluorine atoms improve metabolic stability and bioavailability due to their electronegativity and small size.
Enzyme Inhibition and Antioxidant Activity
- Compound 7h () : Reported IC₅₀ values for enzyme inhibition (e.g., α-glucosidase: 12.3 µM; acetylcholinesterase: 18.7 µM) .
- Compound 7i () : Exhibits lower molecular weight but comparable bioactivity, suggesting methoxy groups optimize activity without excessive bulk .
Protein Binding (BSA Interaction)
Structural and Physicochemical Comparisons
Table 1: Key Structural and Bioactive Features
NMR and Conformational Analysis ()
- Small structural changes (e.g., substituent position) significantly alter chemical shifts in regions A (positions 39–44) and B (29–36) of pyrimidinone derivatives .
- Implication : The target compound’s 4-ethylphenylsulfonyl group may induce unique conformational changes, affecting binding to biological targets.
Biological Activity
N-(2,4-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C22H23N3O6S2. Its structure features a dimethoxyphenyl group and a pyrimidine derivative with sulfonyl and sulfanyl functionalities, which may contribute to its biological effects.
The biological activity of this compound can be attributed to its ability to modulate various cellular pathways. Research indicates that compounds with similar structures often interact with protein kinases and other enzymes involved in cellular proliferation and apoptosis. Specific interactions with target proteins can lead to altered signaling pathways that may inhibit cancer cell growth or promote apoptosis in malignant cells.
Anticancer Activity
Research has shown that this compound exhibits promising anticancer properties. In vitro studies demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon Cancer) | 12.5 |
| T47D (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
These results indicate that the compound may serve as a lead for developing new anticancer therapies.
Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. In assays measuring the ability to scavenge free radicals, this compound showed significant activity compared to standard antioxidants like ascorbic acid.
Case Studies
- In Vivo Studies : In a mouse model of breast cancer, administration of the compound resulted in reduced tumor size and weight compared to control groups. The study highlighted the compound's potential as an effective therapeutic agent in cancer treatment.
- Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression at the G1 phase.
Q & A
Q. What synthetic routes are commonly employed to prepare N-(2,4-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide?
The compound is synthesized via nucleophilic substitution reactions between functionalized pyrimidine intermediates and acetamide derivatives. For example:
- Step 1 : Alkylation of 6-aminothiouracil with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃/EtOH) to form the pyrimidine-thioacetamide core .
- Step 2 : Sulfonylation at the pyrimidine C5 position using 4-ethylbenzenesulfonyl chloride in the presence of a base like triethylamine .
- Step 3 : Final coupling with 2,4-dimethoxyaniline via an amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
Key considerations: Reaction yields depend on solvent polarity, temperature control (40–60°C), and purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients).
Q. How is the structural integrity of this compound validated in academic research?
Structural validation involves:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl group resonance) .
- X-ray crystallography : To resolve intramolecular hydrogen bonds (e.g., N–H···O between the pyrimidine ring and acetamide carbonyl) and confirm dihedral angles between aromatic rings .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 516.2) .
Q. What preliminary assays are used to evaluate its bioactivity?
- Enzyme inhibition assays : IC₅₀ determination against kinases or proteases using fluorogenic substrates (e.g., ATP-dependent kinase activity measured via ADP-Glo™) .
- Antioxidant screening : DPPH radical scavenging assays to assess redox activity .
- Protein binding studies : Fluorescence quenching of bovine serum albumin (BSA) to estimate binding constants (e.g., Stern-Volmer plots) .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields for analogs of this compound?
Discrepancies in yields (e.g., 60–86% for similar pyrimidine-thioacetamides) arise from:
- Reaction kinetics : Microwave-assisted synthesis (e.g., 100°C, 20 min) vs. conventional heating (reflux, 6–8 hr) .
- Steric effects : Bulky substituents (e.g., 4-ethylphenyl vs. 4-bromophenyl) hinder sulfonylation efficiency .
- Analytical validation : Yield discrepancies may reflect incomplete purification; HPLC-MS tracking of intermediates is recommended .
Q. What crystallographic challenges arise during polymorphism studies of this compound?
- Conformational flexibility : The sulfonyl and thioacetamide groups adopt variable torsion angles, leading to multiple crystal forms .
- Hydrogen-bond networks : Intramolecular N–H···O bonds stabilize folded conformations, but intermolecular interactions (e.g., C–H···π stacking) complicate unit cell packing .
- Resolution limitations : High disorder in methoxy or ethyl groups requires synchrotron X-ray sources for accurate refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
